BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 4-Hydroxy-5-
methyl-2-hexanone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Hydroxy-5-methyl-2-hexanone

Cat. No.: B1615905

This guide provides a comprehensive overview of the chemical and physical properties,
synthesis, and applications of 4-hydroxy-5-methyl-2-hexanone. It is intended for researchers,
scientists, and professionals in the fields of organic chemistry, materials science, and drug
development who require a detailed understanding of this versatile keto-alcohol.

Introduction and Compound Identification

4-Hydroxy-5-methyl-2-hexanone is a chiral organic compound that possesses both a ketone
and a secondary alcohol functional group. This bifunctionality makes it a valuable intermediate
and building block in various synthetic applications. Its structure, featuring a stereocenter at the
C4 position, allows for its use in asymmetric synthesis, a critical aspect of modern drug
development. The (S)-enantiomer, in particular, is noted for its role as a chiral building block.[1]

[2]

The compound is also recognized as an intermediate in the production of fragrances and
flavors, where it contributes to floral and fruity notes.[3] This dual utility in both complex organic
synthesis and the fragrance industry underscores its importance.

Physicochemical and Spectroscopic Properties

The accurate identification and characterization of 4-hydroxy-5-methyl-2-hexanone rely on a
combination of its physical properties and spectroscopic data.

Physical and Chemical Identifiers

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1615905?utm_src=pdf-interest
https://www.benchchem.com/product/b1615905?utm_src=pdf-body
https://www.benchchem.com/product/b1615905?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/s-4-hydroxy-5-methyl-2-hexanon-dic111798.html
https://pubchem.ncbi.nlm.nih.gov/compound/S_-4-Hydroxy-5-methyl-2-hexanone
https://www.bocsci.com/4-hydroxy-5-methyl-2-hexanone-cas-38836-21-4-item-91537.html
https://www.benchchem.com/product/b1615905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The fundamental identifiers and properties of this compound are summarized below. This data
is crucial for its handling, storage, and use in quantitative experiments.

Property Value Source(s)

4-hydroxy-5-methylhexan-2-
IUPAC Name [31[4]
one

CAS Number 38836-21-4 (Racemate) [5]61[7]

65651-63-0 ((S)-enantiomer) [11[2]

Molecular Formula C7H1402 [31[41[6]
Molecular Weight 130.18 g/mol [3][4][6]
Canonical SMILES Cc(C)Cc(cc(=0)0)o [41[6]

InChi Key BXQODTBLKZARFD- B4

UHFFFAOYSA-N

Physicochemical Data

This table outlines the key physicochemical properties, which are essential for predicting its
behavior in various solvents and under different temperature and pressure conditions.
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Property Value Source(s)
N _ 199.0 to 200.0 °C @ 760
Boiling Point [31[5][6]
mmHg
Density 0.933 g/cm? [3][6]
Flash Point 78.0 °C (172.4 °F) [5][6]

Vapor Pressure

0.085 mmHg @ 25 °C

[5]16]

Water Solubility

2.357e+005 mg/L @ 25 °C
(est)

[5]

logP (o/w) 0.478 to 0.982 [51[6]
Refractive Index 1.429 [6]
Hydrogen Bond Donors 1 [6]
Hydrogen Bond Acceptors 2 [6]
Rotatable Bonds 3 [6]

Spectroscopic Profile

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 4-

hydroxy-5-methyl-2-hexanone.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to

the methyl protons of the isobutyl group, the methyl protons adjacent to the carbonyl

group, the methylene protons, the methine proton attached to the hydroxyl-bearing

carbon, and the hydroxyl proton itself. The splitting patterns (multiplicity) of these signals

are key to confirming the connectivity of the molecule.[8][9]

o 18C NMR: The carbon NMR spectrum shows seven distinct resonances, corresponding to

each carbon atom in the molecule, including the carbonyl carbon, the carbon bearing the

hydroxyl group, and the various aliphatic carbons.[10][11]
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e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound
reveals a molecular ion peak corresponding to its molecular weight, along with a
characteristic fragmentation pattern that can be used for its identification in complex
mixtures.[4][7]

e Infrared (IR) Spectroscopy: The IR spectrum prominently displays a broad absorption band
in the region of 3200-3600 cm~1, characteristic of the O-H stretching vibration of the alcohol
group. A sharp, strong absorption peak is also observed around 1715 cm~%, which is
indicative of the C=0 stretching vibration of the ketone.[12][13]

Synthesis and Reactivity

The synthesis of 4-hydroxy-5-methyl-2-hexanone is typically achieved through an aldol
condensation reaction. This well-established carbon-carbon bond-forming reaction is a
cornerstone of organic synthesis.

General Synthesis Pathway: Aldol Condensation

The most common laboratory and industrial synthesis involves the base- or acid-catalyzed
aldol condensation of isobutyraldehyde with acetone.[14][15]

e Mechanism Rationale: In a base-catalyzed reaction, a catalytic amount of a base (e.g.,
sodium hydroxide) deprotonates the a-carbon of acetone to form a nucleophilic enolate. This
enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent
protonation of the resulting alkoxide yields the 3-hydroxy ketone, 4-hydroxy-5-methyl-2-
hexanone. The choice of catalyst and reaction conditions (temperature, solvent) is critical to
optimize the yield and minimize side reactions, such as dehydration of the aldol product.
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Reactants

Isobutyraldehyde

/

Aldol Condensation
(Base or Acid Catalyst)
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Key Reactivity

The bifunctional nature of 4-hydroxy-5-methyl-2-hexanone dictates its reactivity:

o Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a 1,3-diketone. The
choice of oxidizing agent (e.g., PCC, Swern oxidation) allows for controlled transformation.

e Reduction: The ketone can be reduced to a secondary alcohol, forming 5-methylhexane-2,4-
diol. Selective reduction is possible using specific reducing agents (e.g., NaBHa).

o Dehydration: Under acidic conditions and heat, the molecule can undergo dehydration to
form a,B-unsaturated ketones, such as 5-methyl-3-hexen-2-one.

Applications in Research and Industry

The unique structure of 4-hydroxy-5-methyl-2-hexanone makes it a valuable molecule in
several domains.
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Chiral Synthesis: The (S)-enantiomer is a recognized chiral building block.[1] In drug
development, the synthesis of enantiomerically pure compounds is often mandatory, as
different enantiomers can have vastly different pharmacological and toxicological profiles.
This molecule provides a scaffold with a defined stereocenter that can be incorporated into
more complex target molecules.

Fragrance and Flavor Industry: It serves as a key intermediate in the synthesis of various
fragrance and flavor compounds.[3] Its own organoleptic properties, described as floral and
fruity, also allow for its direct, albeit limited, use in certain formulations.[3][5]

Safety and Handling

While specific GHS classification for 4-hydroxy-5-methyl-2-hexanone is not consistently

reported, general laboratory safety precautions for handling flammable liquid ketones should be
followed.[5]

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
vapors.

Fire Safety: Keep away from heat, sparks, and open flames.[16] The compound is a
flammable liquid.[16] Use appropriate fire extinguishing media such as dry chemical, carbon
dioxide, or alcohol-resistant foam.[17]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.[16]

In case of exposure, follow standard first-aid measures: move to fresh air if inhaled, flush skin

and eyes with plenty of water, and seek medical attention if symptoms persist.[17]

Experimental Protocol: Synthesis via Aldol
Condensation

This protocol provides a detailed, self-validating methodology for the synthesis of 4-hydroxy-5-

methyl-2-hexanone.
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Objective: To synthesize 4-hydroxy-5-methyl-2-hexanone from isobutyraldehyde and
acetone.

Materials:

Isobutyraldehyde

o Acetone (ACS grade, dry)

e Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

o Diethyl ether or Ethyl acetate (for extraction)

e Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

» Round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary
evaporator.

Methodology:

e Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping
funnel, add a significant excess of acetone. This is a critical choice; using acetone as both
reactant and solvent drives the equilibrium towards the product and minimizes the self-
condensation of isobutyraldehyde. Cool the flask in an ice bath to 0-5 °C. This temperature
control is essential to prevent exothermic runaway and reduce the formation of dehydration
byproducts.

o Catalyst Addition: Slowly add the aqueous sodium hydroxide solution dropwise to the stirring
acetone.

» Aldehyde Addition: Add isobutyraldehyde to the dropping funnel and add it dropwise to the
reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C. The
slow addition maintains control over the reaction rate.

o Reaction Monitoring (Self-Validation): Allow the mixture to stir in the ice bath for an additional
2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography
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(TLC), comparing the reaction mixture to spots of the starting materials. The disappearance
of the limiting reagent (isobutyraldehyde) indicates reaction completion.

Workup and Neutralization: Once the reaction is complete, neutralize the mixture by slowly
adding a dilute acid (e.g., 1M HCI) until the pH is ~7. This step quenches the reaction.

Extraction: Transfer the mixture to a separatory funnel. Extract the agueous layer three times
with diethyl ether or ethyl acetate. The multiple extractions ensure efficient recovery of the
product from the aqueous phase.

Washing: Combine the organic layers and wash with water, followed by a wash with brine.
The brine wash helps to remove residual water from the organic layer.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

Purification: The crude product can be purified by vacuum distillation or column
chromatography to yield pure 4-hydroxy-5-methyl-2-hexanone. The purity can be
confirmed by NMR and GC-MS.
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1. Reaction Setup
(Acetone in flask, 0-5°C)

2. Catalyst Addition
(Dropwise NaOH)

5. Neutralization
(Quench with dilute acid)

7. Washing & Drying
(Brine, MgS0O4)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1615905#4-hydroxy-5-methyl-2-hexanone-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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